Home > Products > Screening Compounds P121545 > Brivanib alaninate
Brivanib alaninate - 649735-63-7

Brivanib alaninate

Catalog Number: EVT-288300
CAS Number: 649735-63-7
Molecular Formula: C22H24FN5O4
Molecular Weight: 441.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivanib alaninate is the L-alanine ester prodrug of brivanib. It is an orally available tyrosine kinase inhibitor that targets the key angiogenesis receptors vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, , ] Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo. [, ] Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways. [] These pathways play crucial roles in tumor growth and dissemination, making brivanib alaninate a subject of significant interest in cancer research. [, , ]

Synthesis Analysis
  • Synthesis of the Pyrrolotriazine Core: A key intermediate in the synthesis is a pyrrolotriazine compound. [, ] This intermediate can be synthesized using various methods. []
  • Coupling with Fluoroindole: The pyrrolotriazine intermediate is coupled with 4-fluoro-2-methyl-indol-5-ol to form an advanced intermediate. [] This coupling reaction requires careful control of reaction parameters to minimize the formation of regioisomers. []
  • Formation of Brivanib: The advanced intermediate undergoes further transformations to yield brivanib. []
  • Prodrug Formation: Brivanib is then reacted with L-alanine to form the prodrug, brivanib alaninate. []

Stable isotope-labeled versions of brivanib and brivanib alaninate ([14C]Brivanib, [14C]Brivanib Alaninate, [13CN2]Brivanib, [13CN2]Brivanib Alaninate) are prepared using similar synthetic routes, incorporating isotopically labeled starting materials. []

Molecular Structure Analysis
  • Hydrolysis: Brivanib alaninate is rapidly hydrolyzed to brivanib in vivo through the action of esterases, primarily carboxylesterase 1 and carboxylesterase 2. [, ]
  • Oxidation: Brivanib undergoes oxidative metabolism, primarily catalyzed by CYP1A2 and CYP3A4 enzymes, leading to the formation of hydroxylated metabolites. []
  • Sulfate Conjugation: Brivanib can undergo direct sulfate conjugation catalyzed by multiple sulfotransferase (SULT) enzymes, including SULT1A1, SULT1B1, SULT2A1, SULT1A3, and SULT1E1. []
  • Chiral Inversion: Brivanib exhibits metabolic chiral inversion, where it is oxidized to a ketone metabolite, which is then reduced to form both brivanib and its enantiomer. []
Mechanism of Action

Brivanib acts as a dual inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and fibroblast growth factor receptor 1 (FGFR-1). [, ] By binding to these receptors, brivanib disrupts the signaling pathways that are crucial for angiogenesis, a process essential for tumor growth and metastasis. [, ] The inhibition of both VEGF and FGF pathways by brivanib could potentially enhance its antiangiogenic activity and potentially overcome resistance arising from VEGF blockade alone. []

Physical and Chemical Properties Analysis
  • Solubility: Brivanib exhibits poor aqueous solubility, which led to the development of the alanine prodrug, brivanib alaninate, to enhance solubility and oral bioavailability. []
Applications
  • Preclinical Studies: Brivanib alaninate has been extensively studied in preclinical models of various cancers, including hepatocellular carcinoma (HCC), colorectal cancer, and lung cancer. [, , , ] These studies have demonstrated its antitumor activity, inhibition of angiogenesis, and effects on tumor cell proliferation and apoptosis. [, , , ]
  • Biomarker Discovery: Research has explored the use of brivanib alaninate in identifying biomarkers that respond to antiangiogenic therapy. [, ] Studies have identified genes and proteins that are modulated by brivanib alaninate treatment, potentially serving as markers of drug activity. [, ]
  • Pharmacokinetic and Metabolic Studies: Research has extensively investigated the pharmacokinetics, metabolism, and disposition of brivanib alaninate in animals and humans. [, , , ] These studies have elucidated the absorption, distribution, metabolism, and excretion of the drug and its metabolites. [, , , ]

Brivanib

Compound Description: Brivanib [(R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[1,2,4]triazin-6-yloxy)propan-2-ol, BMS-540215] is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways [, ]. It acts as a tyrosine kinase inhibitor, targeting VEGFR 1-3 and FGFR 1-3 [].

Relevance: Brivanib is the active metabolite of Brivanib alaninate, rapidly formed in vivo via hydrolysis []. While Brivanib alaninate is the prodrug used in clinical settings due to its improved solubility and bioavailability, brivanib is the pharmacologically active compound responsible for the observed anti-angiogenic and anti-tumor effects [, ].

Enantiomer of Brivanib

Compound Description: The enantiomer of brivanib is formed through metabolic chiral inversion, a process involving oxidation of brivanib to a ketone metabolite followed by reduction back to a mixture of brivanib and its enantiomer [].

Hydroxylated Metabolite (M7)

Compound Description: M7 is the primary oxidative metabolite of Brivanib, formed through the action of CYP1A2 and CYP3A4 enzymes in the liver []. M7 undergoes further metabolism in the liver to produce the prominent metabolites observed in humans following Brivanib alaninate administration [].

Relevance: Although M7 is a significant product of Brivanib metabolism in vitro, it is not detected in humans following Brivanib alaninate administration []. This suggests that M7 is rapidly metabolized to other compounds and likely does not contribute significantly to the pharmacological activity of Brivanib alaninate.

Cetuximab

Compound Description: Cetuximab is an anti-EGFR monoclonal antibody used in the treatment of metastatic colorectal cancer [, ].

Relevance: Cetuximab has been investigated in combination with Brivanib alaninate in clinical trials for treating metastatic colorectal cancer [, ]. While the combination demonstrated some benefit in progression-free survival, it did not significantly improve overall survival and was associated with increased toxicity, particularly fatigue and gastrointestinal adverse events [, ].

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor approved for the treatment of advanced hepatocellular carcinoma [].

Relevance: Sorafenib is often used as a first-line treatment for hepatocellular carcinoma, and Brivanib alaninate has been explored as a potential second-line treatment option for patients who progress on sorafenib or have contraindications to its use [].

Bevacizumab

Compound Description: Bevacizumab is a humanized monoclonal antibody that targets vascular endothelial growth factor A (VEGF-A) [].

Properties

CAS Number

649735-63-7

Product Name

Brivanib alaninate

IUPAC Name

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate

Molecular Formula

C22H24FN5O4

Molecular Weight

441.45

InChI

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1

InChI Key

LTEJRLHKIYCEOX-GXTWGEPZSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C

Solubility

Soluble in DMSO, not in water

Synonyms

BMS582664; BMS-582664; BMS 582664; Brivanib alaninate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.